N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide
Overview
Description
N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group and further substituted with a 4-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production methods for benzamides often involve high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with all functionalized molecules. The use of solid acid catalysts and ultrasonic irradiation presents a more sustainable and efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Ni, H2/Rh, LiAlH4
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Benzamides are used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzamide moiety allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-3-[(4-methoxybenzoyl)amino]benzamide
- 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 3-methoxy-N-(3-{4-[(3-methoxybenzoyl)amino]benzyl}phenyl)benzamide
Uniqueness
N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-12-10-17(11-13-20)22(26)24-19-9-5-8-18(14-19)21(25)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLUKRITUOFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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